
4-Nitronaphthalene-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitronaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a nitro group at the 4 position
Métodos De Preparación
The synthesis of 4-nitronaphthalene-2,6-dicarboxylic acid typically involves the nitration of naphthalene-2,6-dicarboxylic acid. The process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial production methods may involve the catalytic oxidation of alkylnaphthalenes, followed by nitration. The use of homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is also a promising approach due to its high selectivity and fewer steps involved .
Análisis De Reacciones Químicas
4-Nitronaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, zinc powder, and ammonium chloride. Major products formed from these reactions include amino derivatives and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
4-Nitronaphthalene-2,6-dicarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-nitronaphthalene-2,6-dicarboxylic acid involves its interaction with molecular targets such as hemoglobin subunit alpha and hemoglobin subunit beta. The compound acts as an inhibitor, affecting the function of these proteins . The pathways involved in its action include the inhibition of protein function, leading to various biological effects.
Comparación Con Compuestos Similares
4-Nitronaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
2,6-Naphthalenedicarboxylic acid: Lacks the nitro group and is primarily used in the production of polyesters.
4-Nitronaphthalene-1,8-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical properties and applications.
Biphenyl-4,4′-dicarboxylic acid: Another dicarboxylic acid with a biphenyl structure, used in the synthesis of polyesters and other polymers.
Propiedades
Fórmula molecular |
C12H7NO6 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
4-nitronaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(15)7-2-1-6-3-8(12(16)17)5-10(13(18)19)9(6)4-7/h1-5H,(H,14,15)(H,16,17) |
Clave InChI |
ZXKSKEVTGBNMBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


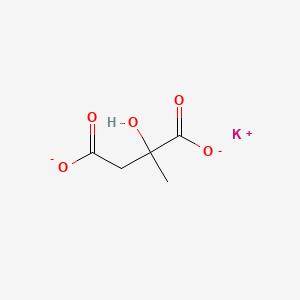
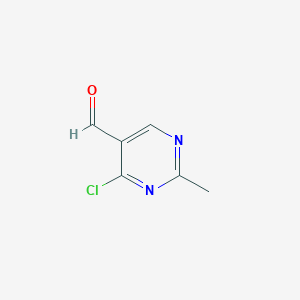

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
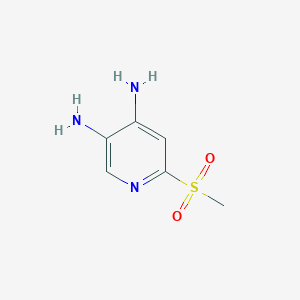
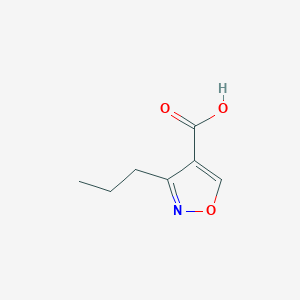
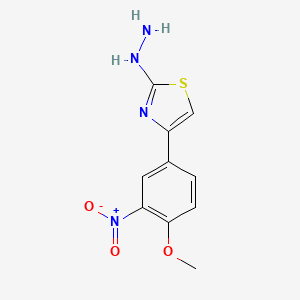
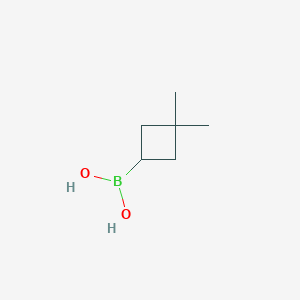
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)

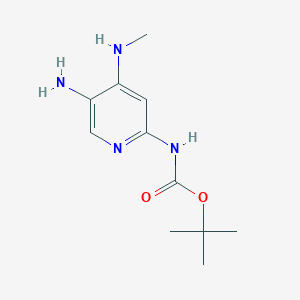
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
